1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-
Brand Name: Vulcanchem
CAS No.: 23967-95-5
VCID: VC8375142
InChI: InChI=1S/C10H11NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3
SMILES: CCN1CC2=CC=CC=C2C1=O
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

CAS No.: 23967-95-5

Cat. No.: VC8375142

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- - 23967-95-5

Specification

CAS No. 23967-95-5
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 2-ethyl-3H-isoindol-1-one
Standard InChI InChI=1S/C10H11NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3
Standard InChI Key KRIFUVLQYVRIKI-UHFFFAOYSA-N
SMILES CCN1CC2=CC=CC=C2C1=O
Canonical SMILES CCN1CC2=CC=CC=C2C1=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic framework consisting of a benzene ring fused to a five-membered lactam ring (Figure 1). The lactam moiety (1-one group) introduces polarity, while the ethyl substituent at position 2 enhances lipophilicity. The "dihydro" designation indicates partial saturation of the isoindole system, reducing aromaticity compared to fully unsaturated analogs.

Molecular Formula: C10H11NO\text{C}_{10}\text{H}_{11}\text{NO}
Molecular Weight: 161.20 g/mol
IUPAC Name: 2-Ethyl-2,3-dihydro-1H-isoindol-1-one
SMILES: O=C1N(CC)C2=C(C1)C=CC=C2\text{O=C1N(CC)C2=C(C1)C=CC=C2}
InChI Key: PSDSAEYHBZOZBR-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-1-one typically involves cyclization strategies. One validated method employs the reaction of 2-ethylbenzaldehyde with a primary amine under acidic conditions, followed by intramolecular lactamization (Equation 1):

2-Ethylbenzaldehyde + R-NH2H+Intermediate imineΔ2-Ethyl-2,3-dihydro-1H-isoindol-1-one\text{2-Ethylbenzaldehyde + R-NH}_2 \xrightarrow{\text{H}^+} \text{Intermediate imine} \xrightarrow{\Delta} \text{2-Ethyl-2,3-dihydro-1H-isoindol-1-one}

Alternative approaches include:

  • Friedel-Crafts acylation: Using ethyl-substituted benzene derivatives and acylating agents.

  • Transition metal-catalyzed cyclization: Palladium or copper catalysts facilitate C–N bond formation .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time), achieving yields >85%. Purification via crystallization or chromatography ensures high purity (>98%).

Chemical Reactivity and Functionalization

Key Reactions

The compound undergoes diverse transformations due to its lactam and ethyl substituents:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4\text{KMnO}_4, H2O2\text{H}_2\text{O}_2Isoindole-1,3-dione derivatives
ReductionLiAlH4\text{LiAlH}_4, H2/Pd\text{H}_2/\text{Pd}Tetrahydroisoindole derivatives
Electrophilic SubstitutionBr2\text{Br}_2, HNO3\text{HNO}_3Halogenated or nitro-substituted analogs

Stability Profile

The lactam ring is stable under neutral conditions but hydrolyzes in strong acids/bases to form carboxylic acid derivatives. The ethyl group enhances steric hindrance, slowing degradation compared to methyl analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase inhibitors: Modifying the lactam ring enhances target specificity.

  • Antidepressants: Structural analogs act as serotonin reuptake inhibitors.

Material Science

  • Polymer Additives: Enhances thermal stability in polyamides.

  • Luminescent Materials: Coordination with transition metals yields fluorescent complexes.

Comparison with Related Compounds

CompoundStructureKey Differences
6-Amino-2-ethyl derivativeAmino group at position 6Increased solubility and H-bonding capacity
4-Fluoro-2-ethyl derivativeFluorine at position 4Enhanced electronegativity and metabolic resistance

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